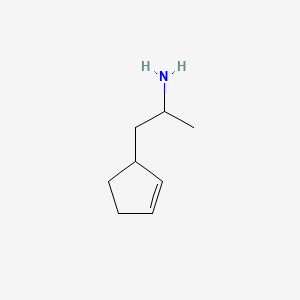
2-(2-Cyclopentenyl)-1-methylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopentenyl)-1-methylethylamine is an organic compound characterized by a cyclopentene ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentenyl)-1-methylethylamine typically involves the reaction of cyclopentadiene with an appropriate amine under controlled conditions. One common method involves the use of chlorosilanes, where cyclopentadiene reacts with chlorosilane derivatives to form the desired compound . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentenyl)-1-methylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various cyclopentenyl derivatives, such as cyclopentenyl ketones, aldehydes, and substituted amines
Scientific Research Applications
2-(2-Cyclopentenyl)-1-methylethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentenyl)-1-methylethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in pharmacological and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Cyclopentenyl)-1-methylethylamine include:
- 2-(2-Cyclohexenyl)-1-methylethylamine
- 2-(2-Cyclopentenyl)aniline
- 2-(2-Cyclopentenyl)propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its cyclopentene ring and ethylamine group combination make it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
67238-65-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-cyclopent-2-en-1-ylpropan-2-amine |
InChI |
InChI=1S/C8H15N/c1-7(9)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6,9H2,1H3 |
InChI Key |
DRGNKKDXSGEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


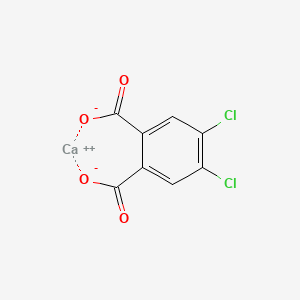
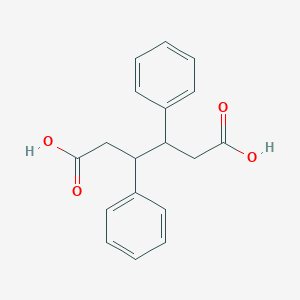

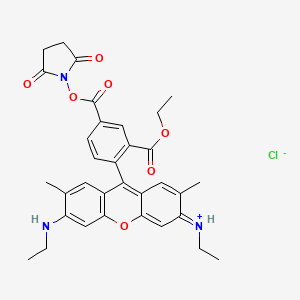
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
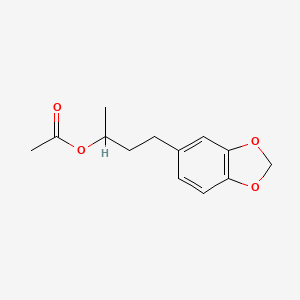
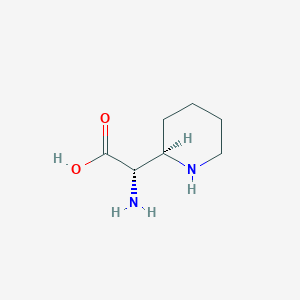
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
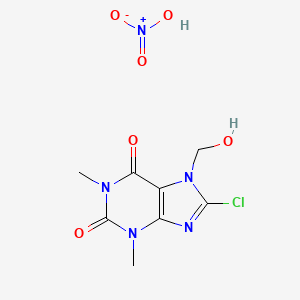
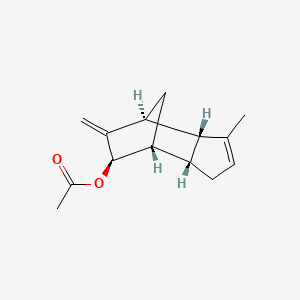

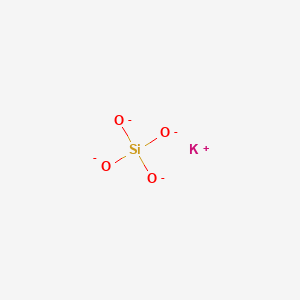
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
